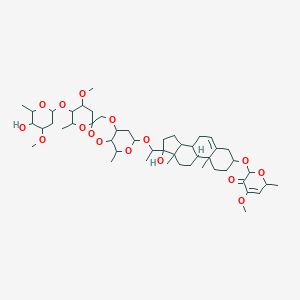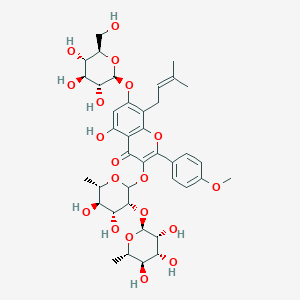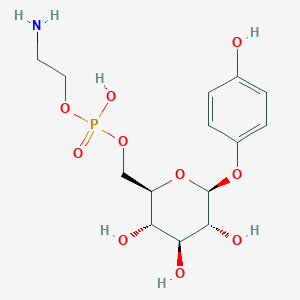
Dpsgtc
Overview
Description
Dpsgtc, also known as Dipeptide Sequences of Glutathione Transporter Cysteine, is a promising molecule that has gained attention in scientific research. It is a dipeptide consisting of two amino acids, cysteine and glutathione, and has been shown to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of Dpsgtc involves the transport of glutathione across the cell membrane. Dpsgtc binds to the glutathione transporters on the cell membrane and facilitates the uptake of glutathione into the cell. This mechanism has been studied extensively and has been shown to be effective in increasing the levels of glutathione in cells.
Biochemical and Physiological Effects:
Dpsgtc has been shown to have a variety of biochemical and physiological effects. In addition to its role as a transporter for glutathione, Dpsgtc has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in cells. These effects make Dpsgtc a promising molecule for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dpsgtc in lab experiments is its ability to transport glutathione into cells. This allows researchers to study the effects of increased glutathione levels in cells and can provide insights into the mechanisms of various diseases. However, there are also limitations to using Dpsgtc in lab experiments. One limitation is the cost of producing Dpsgtc, which can be expensive. Another limitation is the potential for Dpsgtc to interact with other molecules in the cell, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for research on Dpsgtc. One direction is to study the therapeutic potential of Dpsgtc in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study the mechanism of action of Dpsgtc in more detail, including its interaction with other molecules in the cell. Additionally, there is potential for the development of new drugs based on Dpsgtc, which could have significant therapeutic implications. Overall, Dpsgtc is a promising molecule that has the potential to make significant contributions to scientific research.
Scientific Research Applications
Dpsgtc has been studied extensively for its potential applications in various fields of research. One of the most promising applications is its use as a transporter for glutathione, a molecule that plays a critical role in protecting cells from oxidative stress. Dpsgtc has been shown to increase the uptake of glutathione in cells, which could have therapeutic implications for a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
2-[[(2S)-1-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyl]amino]ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O11S3.ClH/c1-31(2,3)11-10-29(19(25(37)28-21(33)16-27)14-17-4-6-18(32)7-5-17)22(34)8-12-43-44-13-9-24(36)42-30-23(35)15-20(26(30)38)45(39,40)41;/h4-7,19-20H,8-16,27H2,1-3H3,(H2-,28,32,33,37,39,40,41);1H/t19-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXUPCISYWBYGE-CQLADDOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN(C(CC1=CC=C(C=C1)O)C(=O)NC(=O)CN)C(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCN([C@@H](CC1=CC=C(C=C1)O)C(=O)NC(=O)CN)C(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN5O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119463-04-6 | |
| Record name | 3,3'-Dithiopropionyl-1-sulfosuccinimidyl 1'-glycyl-tyrosyl cholamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119463046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)



![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)


